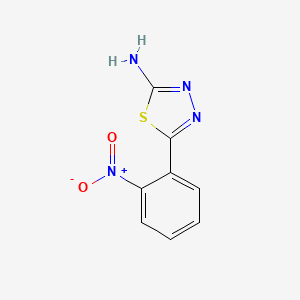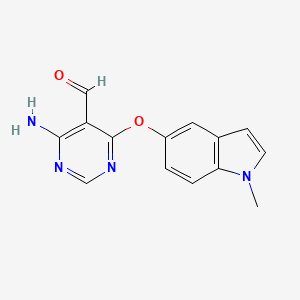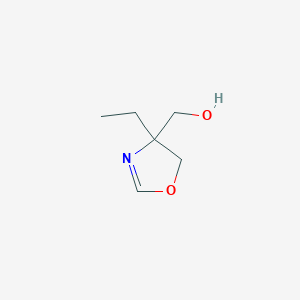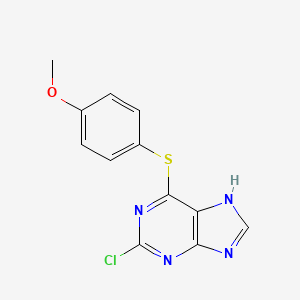
2-chloro-6-(4-methoxyphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a 4-methoxyphenylthio group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine typically involves the substitution of a purine derivative. One common method is the reaction of 2-chloropurine with 4-methoxythiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxide or sulfone derivatives of the original compound.
Reduction: Reduced forms of the purine ring or modified substituents.
科学的研究の応用
2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the purine ring.
類似化合物との比較
Similar Compounds
2-Chloropurine: A simpler analog with only a chlorine substituent at the 2-position.
6-(4-Methoxyphenylthio)purine: Lacks the chlorine substituent at the 2-position.
2,6-Dichloropurine: Contains chlorine atoms at both the 2- and 6-positions.
Uniqueness
2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine is unique due to the combination of the chlorine and 4-methoxyphenylthio substituents, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can influence the compound’s reactivity and stability.
特性
CAS番号 |
646510-31-8 |
|---|---|
分子式 |
C12H9ClN4OS |
分子量 |
292.74 g/mol |
IUPAC名 |
2-chloro-6-(4-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-7-2-4-8(5-3-7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChIキー |
QFNRVTXFPYFRII-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






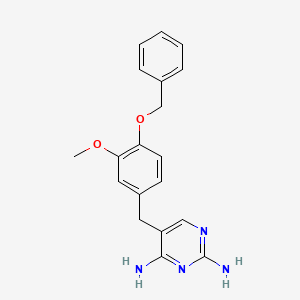
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
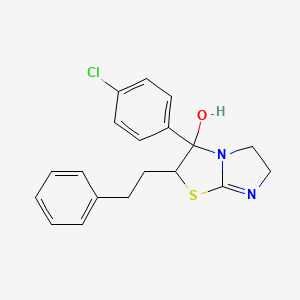
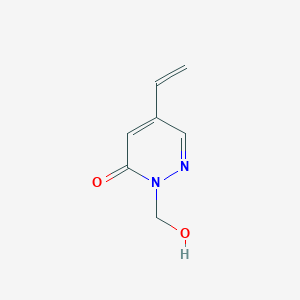
![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
